molecular formula C19H13ClF3N5OS B2844419 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1251683-62-1

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No. B2844419
M. Wt: 451.85
InChI Key: HPJPRCHIOZVSPP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13ClF3N5OS and its molecular weight is 451.85. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds related to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide have been synthesized for various pharmacological investigations. These include derivatives with potential as rapid-onset antidepressants due to their activity in behavioral despair models in rats and their binding affinity to adenosine receptors, indicating therapeutic potential as novel antidepressant agents (Sarges et al., 1990). Another study synthesized derivatives for positive inotropic activity, showing potential improvements over the standard drug, milrinone, in isolated rabbit heart preparations (Zhang et al., 2008).

Potential Therapeutic Applications

  • The pharmacological investigation of these compounds reveals a variety of potential therapeutic applications. For instance, certain derivatives have shown potent A1 and A3 adenosine receptor antagonist activity, providing a basis for the development of new therapeutic agents in areas such as inflammation, neurodegeneration, and cardiac disorders (Catarzi et al., 2005). Furthermore, novel anticonvulsant agents have been developed from triazolo[4,3-a]quinoxaline derivatives, offering new avenues for epilepsy treatment (Alswah et al., 2013).

Antimicrobial and Antifungal Activity

  • Some derivatives have been evaluated for their antimicrobial and antifungal activities, suggesting the potential for developing new treatments for infectious diseases. This includes compounds with significant activity against both gram-negative and gram-positive bacteria, as well as notable antifungal properties, highlighting the broad spectrum of biological activities associated with these molecules (Badran et al., 2003).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-14-4-2-3-5-15(14)28(10)17)30-9-16(29)24-13-7-6-11(20)8-12(13)19(21,22)23/h2-8H,9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJPRCHIOZVSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

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